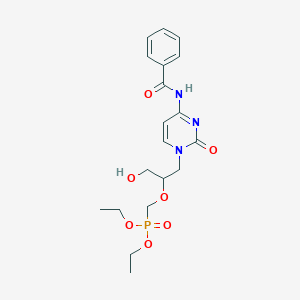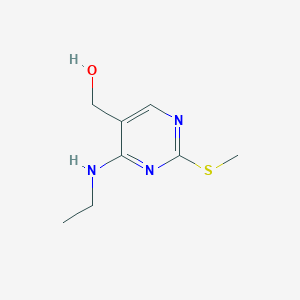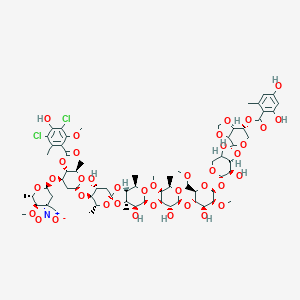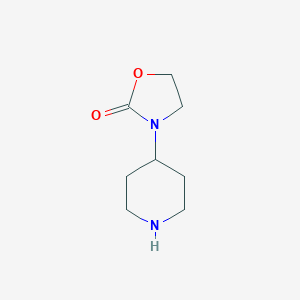
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is a compound featuring both aromatic and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate typically involves multiple steps:
Formation of the Benzamido Group: : Starting with benzamide, which is reacted with a suitable reagent to form the 4-benzamido group.
Formation of the Pyrimido[4,5-d]pyrimidine Ring: : This involves the cyclization of suitable precursor molecules.
Introduction of the Hydroxypropan-2-yl Group: : Incorporation through specific hydroxylation reactions.
Phosphorylation: : Using diethyl phosphorochloridate or diethyl phosphite under anhydrous conditions.
Industrial Production Methods
On an industrial scale, this compound is synthesized using optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts where necessary.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group.
Reduction: : Selective reduction of certain functional groups while preserving others.
Substitution: : Nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or phosphorus atom.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride for reduction.
Substituents: : Halides and anhydrous conditions for substitution reactions.
Major Products
Oxidation Products: : Corresponding ketones or acids from the hydroxyl group oxidation.
Reduction Products: : Reduced forms such as amines or alcohols.
Substitution Products: : Compounds with newly introduced substituents.
Wissenschaftliche Forschungsanwendungen
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate has diverse applications:
Chemistry: : Used in studying the reactivity and synthesis of complex organic molecules.
Biology: : Its analogs are often studied for their roles in biochemical processes.
Medicine: : Potential therapeutic agent, particularly in treating diseases involving abnormal cellular proliferation.
Industry: : Utilized in the development of new materials and catalysts.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : Inhibits key enzymes involved in cellular processes.
Signal Pathway Modulation: : Alters signaling pathways, particularly those regulating cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Diethyl ((1-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate: : Shares a similar backbone but different side groups, leading to variations in activity.
Diethyl ((1-(4-benzoylamino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate: : Also similar but with a benzoyl group instead of benzamido, affecting its properties.
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate stands out due to its unique combination of functional groups and its potential for diverse applications.
Eigenschaften
IUPAC Name |
N-[1-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N3O7P/c1-3-28-30(26,29-4-2)14-27-16(13-23)12-22-11-10-17(21-19(22)25)20-18(24)15-8-6-5-7-9-15/h5-11,16,23H,3-4,12-14H2,1-2H3,(H,20,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJNVSZEUBNGND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N3O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563919 |
Source


|
| Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132336-36-8 |
Source


|
| Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)
![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)









